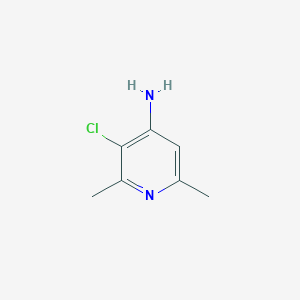

3-Chloro-2,6-dimethyl-pyridin-4-ylamine

描述

属性

分子式 |

C7H9ClN2 |

|---|---|

分子量 |

156.61 g/mol |

IUPAC 名称 |

3-chloro-2,6-dimethylpyridin-4-amine |

InChI |

InChI=1S/C7H9ClN2/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3,(H2,9,10) |

InChI 键 |

BJJONPBLZUOITC-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=N1)C)Cl)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-dimethyl-pyridin-4-ylamine typically involves the chlorination of 2,6-dimethylpyridine followed by amination. One common method includes the reaction of 2,6-dimethylpyridine with chlorine gas in the presence of a catalyst to form 3-chloro-2,6-dimethylpyridine. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of 3-Chloro-2,6-dimethyl-pyridin-4-ylamine often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.

化学反应分析

Types of Reactions: 3-Chloro-2,6-dimethyl-pyridin-4-ylamine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or alkoxides in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted pyridines, nitro derivatives, and biaryl compounds are some of the major products formed from these reactions.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that 3-Chloro-2,6-dimethyl-pyridin-4-ylamine exhibits potential anticancer properties. It acts as an inhibitor of specific enzymes involved in cancer progression. For instance, studies have shown that compounds structurally similar to 3-Chloro-2,6-dimethyl-pyridin-4-ylamine can inhibit lysyl oxidase-like 2 (LOXL2), an enzyme implicated in extracellular matrix remodeling associated with cancer metastasis. This inhibition leads to reduced invasive potential in various cancer cell lines .

Case Study: Cervical Cancer Model

In a study involving nude mice injected with cervical cancer cells, administration of a LOXL2 inhibitor similar to 3-Chloro-2,6-dimethyl-pyridin-4-ylamine resulted in significant reductions in tumor size and weight over a three-week treatment period. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days, demonstrating its potential as a therapeutic agent against cervical cancer .

Chemical Biology

Synthesis of C-Nucleosides

3-Chloro-2,6-dimethyl-pyridin-4-ylamine is utilized in the synthesis of C-nucleosides, which are important analogues of natural nucleosides. These compounds have applications in antiviral and anticancer therapies. The synthesis involves the use of palladium-catalyzed reactions that yield various derivatives with potential biological activity .

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) | Product Structure |

|---|---|---|---|

| Pd-catalyzed amination | LiN(SiMe₃)₂ + Ph₃SiNH₂ | 68 | 2-amino-6-methylpyridine C-nucleoside |

| Sonogashira cross-coupling | Trimethylsilylacetylene | 56 | 2-ethynyl-6-methylpyridine C-nucleoside |

| Deprotection | Et₃N·3HF | 82 | Free C-nucleoside |

Material Science

Polymerization and Material Development

The compound's reactivity makes it suitable for developing advanced materials through polymerization techniques. Its chlorinated structure allows for functionalization that can enhance the properties of polymers used in coatings and pharmaceuticals.

Impact on Cell Proliferation

In vitro studies have demonstrated that 3-Chloro-2,6-dimethyl-pyridin-4-ylamine significantly reduces the viability of certain cancer cell lines when tested using MTT assays. This suggests its potential use as an anticancer agent .

作用机制

The mechanism of action of 3-Chloro-2,6-dimethyl-pyridin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The following compounds are structurally or functionally related to 3-Chloro-2,6-dimethyl-pyridin-4-ylamine:

Physicochemical Properties

- Steric Effects : The 2,6-dimethyl groups in 3-Chloro-2,6-dimethyl-pyridin-4-ylamine create significant steric hindrance, reducing accessibility of the amine group compared to 4-Chloropyridin-2-ylamine . This may limit its participation in bulkier reactions.

- Electronic Effects : The chlorine atom at C3 deactivates the pyridine ring, directing electrophilic substitutions to specific positions. In contrast, the nitro and trifluoromethyl groups in the benzenamine derivative strongly withdraw electrons, making the aromatic core less reactive.

- Solubility: The NH₂ group in pyridinamines enhances water solubility compared to non-polar derivatives like 3-chloro-N-phenyl-phthalimide , which is more lipophilic due to its phenyl group.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-2,6-dimethyl-pyridin-4-ylamine, and how can reaction conditions influence yield?

- Methodology :

- Nucleophilic substitution : Start with 3-chloro-2,6-dimethylpyridine and perform amination using ammonia under high-pressure conditions (e.g., autoclave, 100–150°C). Monitor reaction progress via TLC or HPLC .

- Metal-catalyzed coupling : Use palladium-catalyzed Buchwald-Hartwig amination with 3-chloro-2,6-dimethylpyridine and an ammonia equivalent (e.g., LiHMDS). Optimize catalyst loading (5–10 mol%) and solvent (toluene/DMF) to reduce byproducts .

- Yield considerations : Contradictions in reported yields (e.g., 40–75%) may arise from impurities in starting materials or incomplete dehalogenation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of 3-Chloro-2,6-dimethyl-pyridin-4-ylamine?

- NMR analysis :

- 1H NMR : Expect aromatic protons as a singlet (δ 6.8–7.2 ppm) due to symmetry. Methyl groups (2,6-positions) appear as singlets at δ 2.3–2.5 ppm.

- 13C NMR : Pyridine carbons resonate at δ 120–150 ppm; methyl carbons at δ 20–25 ppm.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyridin-4-ylamine derivatives in kinase inhibition studies?

- Case study : While 3-Chloro-2,6-dimethyl-pyridin-4-ylamine is not directly studied, structurally similar compounds (e.g., SB-202190, a p38 MAPK inhibitor ) show variability in IC₅₀ values due to assay conditions (e.g., ATP concentration, cell type).

- Experimental design :

- Use isothermal titration calorimetry (ITC) to measure binding affinity directly, avoiding artifacts from fluorescent probes.

- Validate results across multiple cell lines (e.g., HeLa vs. MCF-7) to assess cell-specific effects .

- Data interpretation : Conflicting IC₅₀ values (e.g., 10 nM vs. 50 nM) may reflect off-target interactions or metabolite interference. Perform kinome-wide profiling to confirm selectivity .

Q. How can computational modeling predict the reactivity of the amino group in 3-Chloro-2,6-dimethyl-pyridin-4-ylamine for derivatization?

- DFT calculations :

- Optimize geometry at the B3LYP/6-31G(d) level to determine electron density at the amino group. The lone pair on NH₂ is partially delocalized into the pyridine ring, reducing nucleophilicity.

- Predict regioselectivity for reactions (e.g., Schiff base formation): The para-amino group is less reactive than meta-substituted analogs due to steric hindrance from methyl groups .

Q. What analytical challenges arise in quantifying degradation products of 3-Chloro-2,6-dimethyl-pyridin-4-ylamine under oxidative conditions?

- HPLC-MS/MS method :

- Column: C18, 2.6 µm particle size; mobile phase: 0.1% formic acid in water/acetonitrile.

- Detect degradation products (e.g., chlorinated quinones) via MRM transitions.

- Contradictions : Discrepancies in degradation rates (e.g., t₁/₂ = 24 h vs. 48 h) may stem from light exposure or trace metal catalysts. Use dark vials and EDTA to stabilize samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。